molecular formula C20H21FN4O2S B2491358 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide CAS No. 897465-05-3

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Cat. No.: B2491358
CAS No.: 897465-05-3
M. Wt: 400.47
InChI Key: LFFIPBAXDJZRLT-UHFFFAOYSA-N
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Description

This compound (CAS: 897464-12-9, molecular formula: C20H23FN4O2S, molecular weight: 402.49 g/mol) features an imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group at position 6 and an acetamide-linked 3-(2-oxopyrrolidin-1-yl)propyl chain at position 3 .

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2S/c21-15-6-4-14(5-7-15)17-12-25-16(13-28-20(25)23-17)11-18(26)22-8-2-10-24-9-1-3-19(24)27/h4-7,12-13H,1-3,8-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIPBAXDJZRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b][1,3]thiazoles, including 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide, typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, such as heating the reagent mixture in benzene for 2-4 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. The compound has been shown to exhibit cytotoxic effects against several human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). In vitro assays demonstrated significant inhibition of cell proliferation, suggesting that it may act through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds with similar structural features have demonstrated broad-spectrum antimicrobial activities. The imidazo[2,1-b][1,3]thiazole scaffold is known for its efficacy against both bacterial and fungal strains. Preliminary studies indicate that 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide could possess similar properties, warranting further investigation into its mechanism of action against pathogens .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. The compound's structural analogs have shown promise as anti-inflammatory agents through inhibition of key inflammatory pathways. Molecular docking studies suggest that it may interact with targets such as cyclooxygenase enzymes or lipoxygenases, which are pivotal in mediating inflammatory responses .

Case Study 1: Anticancer Activity Assessment

In a study conducted by researchers at a prominent university, a series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and evaluated for their anticancer properties. Among these derivatives, the tested compound exhibited superior activity against MDA-MB-231 cells with an IC50 value significantly lower than that of standard chemotherapeutics. This finding supports its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another research team investigated the antimicrobial efficacy of various imidazo[2,1-b][1,3]thiazole derivatives against clinically relevant bacterial strains. The results indicated that the compound displayed notable activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Insights

Core Scaffold Variations: The target compound and analogs (e.g., 5f, 5l, 4d) share the imidazo[2,1-b]thiazole core but differ in substituents. The 3-(2-oxopyrrolidin-1-yl)propyl group in the target compound is distinct from morpholine or piperazine derivatives in analogs like 5l. This modification may enhance solubility or metabolic stability due to the pyrrolidinone moiety .

Biological Activity: Compound 5l demonstrates potent cytotoxicity against MDA-MB-231 cells (IC50 = 1.4 µM), outperforming sorafenib (IC50 = 5.2 µM) .

Biological Activity

The compound 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a novel derivative within the imidazo[2,1-b][1,3]thiazole family. This class of compounds has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[2,1-b][1,3]thiazole core substituted with a fluorophenyl group and a pyrrolidine moiety. The molecular weight is approximately 342.3 g/mol, with significant lipophilicity as indicated by an XLogP value of 4 .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds similar to the one have demonstrated antiproliferative effects against various cancer cell lines:

  • In vitro Studies : A series of related imidazo[2,1-b][1,3]thiazole derivatives were tested against human cancer cell lines such as HeLa and HepG2. Some derivatives exhibited IC50 values in the submicromolar range, indicating significant cytotoxicity .
CompoundCell LineIC50 (µM)
This compoundHeLaTBD
Related Compound AHepG24.0
Related Compound BL1210 (Murine leukemia)0.5

Antimicrobial Activity

The antimicrobial potential of related thiazole derivatives has also been explored. In studies assessing their efficacy against bacterial strains, certain compounds showed moderate to high activity:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures reported MIC values ranging from 4 to 20 μmol/L against various bacterial strains .
CompoundBacterial StrainMIC (μmol/L)
Similar Compound CE. coli10
Similar Compound DS. aureus8

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications in substituents on the thiazole ring and the side chains significantly influence their potency and selectivity against cancer cells and pathogens.

Case Studies

Several case studies have documented the synthesis and evaluation of imidazo[2,1-b][1,3]thiazole derivatives:

  • Study on Antitumor Activity : A novel series of thiazole derivatives showed promising results against pancreatic cancer cell lines with GI50 values ranging from 1.4 to 4.2 µM across various cell types .
  • Antimicrobial Efficacy : Another investigation into thiazole derivatives revealed significant antibacterial activity with MIC values lower than standard antibiotics like cefotaxime .

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